3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole
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Overview
Description
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is a complex organic compound that features a unique structure combining anthracene, dioxepine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between anthracenenitrile oxide and a suitable dipolarophile, such as N-Boc protected (S)-alanine allyl ester, can yield the desired compound . The reaction is usually carried out in dichloromethane (DCM) at room temperature, and the product is isolated through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, leading to changes in cellular function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular interactions within cells .
Comparison with Similar Compounds
Similar Compounds
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- 2-(Anthracen-9-yl)benzothiazole
- (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is unique due to its combination of anthracene, dioxepine, and isoxazole moieties, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications, particularly in fields requiring specific fluorescence characteristics and reactivity profiles.
Properties
CAS No. |
112176-06-4 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-anthracen-9-yl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole |
InChI |
InChI=1S/C20H17NO3/c1-3-7-15-13(5-1)9-14-6-2-4-8-16(14)19(15)20-17-10-22-12-23-11-18(17)24-21-20/h1-9,17-18H,10-12H2 |
InChI Key |
ANRIRPBZGQPSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(COCO1)ON=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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